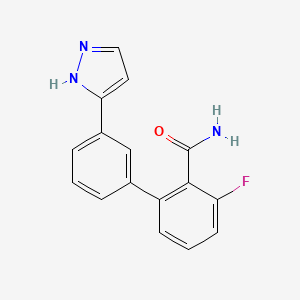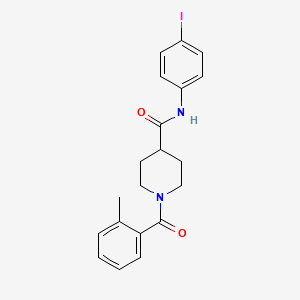![molecular formula C20H15ClN2O5S B5102766 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)
3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, also known as CP-690,550, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of Janus kinase inhibitors, which are known to inhibit the activity of Janus kinases, a family of enzymes that play a crucial role in immune cell signaling.
作用機序
The mechanism of action of 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid involves the inhibition of Janus kinases, which are involved in the signaling pathways of immune cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. The compound has shown to be selective for Janus kinase 3 (JAK3), which is involved in the signaling pathway of T cells.
Biochemical and Physiological Effects:
3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid has been shown to have significant biochemical and physiological effects in various autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in the symptoms of autoimmune diseases. The compound has also been shown to have immunomodulatory effects, which can help regulate the immune system.
実験室実験の利点と制限
One of the main advantages of using 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid in lab experiments is its specificity for JAK3. This specificity makes it an ideal compound for studying the signaling pathways of T cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid. One of the main directions is the development of more selective and potent Janus kinase inhibitors. Researchers are also investigating the potential use of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. Furthermore, the use of this compound in combination with other drugs is being studied to determine its effectiveness in treating autoimmune diseases. Finally, researchers are investigating the potential use of this compound in cancer treatment, as it has shown to have anti-tumor effects in some studies.
Conclusion:
In conclusion, 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is a promising compound that has shown potential in scientific research applications. Its specificity for JAK3 makes it an ideal compound for studying the signaling pathways of T cells. However, its potential toxicity limits its use in certain experiments. The future directions for research on this compound are focused on the development of more selective and potent Janus kinase inhibitors, as well as investigating its potential use in other autoimmune diseases and cancer treatment.
合成法
The synthesis of 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been well-documented in scientific literature, and it involves the use of different techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of immune cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
特性
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c21-15-7-9-16(10-8-15)23-29(27,28)18-6-2-3-13(12-18)19(24)22-17-5-1-4-14(11-17)20(25)26/h1-12,23H,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOZJVKLLQULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5102686.png)
![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)

![5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102709.png)
![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)
![4-{2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B5102761.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5102764.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5102767.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5102772.png)
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid](/img/structure/B5102775.png)
